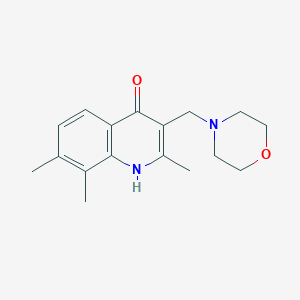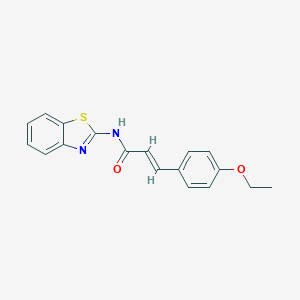
(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid, also known as E-3-CBA, is a compound found naturally in plants, fungi, and bacteria. It is a colorless solid with a molecular weight of 249.6 g/mol and a melting point of 179-180 °C. E-3-CBA has been studied for its potential applications in scientific research, due to its unique properties.
科学的研究の応用
Optoelectronic Properties and Synthesis Strategies
Optoelectronic Properties : A study on 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a compound with structural similarities, revealed its potential as a nonlinear optical material. The work assessed its structural, optoelectronic, and thermodynamic properties, suggesting its utility in dye-sensitized solar cells (DSSC) and other optoelectronic applications (Fonkem et al., 2019).
Corrosion Inhibition : Research on (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid demonstrated its ability to form self-assembled films on iron surfaces, showcasing significant protection against iron corrosion. This study highlights the molecule's potential in creating protective coatings for metal surfaces (Zhang Zhe et al., 2009).
Synthesis and Pharmacophore Studies : Compounds containing the acrylic acid moiety, such as (E)-3-(4-(substituted)-phenyl)acrylic acids, have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including HepG2 and NCI tumor cell lines. These studies contribute to understanding the structure-activity relationship in drug design, particularly in cancer therapeutics (Abdel-Atty et al., 2014).
Palladium-Catalyzed Copolymerization : Ethylene-co-acrylic acid copolymers, produced through a palladium-catalyzed process, exhibit improved control over microstructures and material properties. This method addresses the limitations of traditional radical polymerization, suggesting applications in developing advanced polymeric materials with specific functional properties (Dai & Chen, 2018).
Liquid Crystalline Polymers : Studies on acrylate-containing polymers reveal their potential in creating liquid crystalline materials with specific phase behaviors and electro-optical properties, suitable for applications in displays and other optoelectronic devices (Tsai et al., 1994).
特性
IUPAC Name |
(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-15-4-2-1-3-13(15)11-20-14-8-5-12(6-9-14)7-10-16(18)19/h1-10H,11H2,(H,18,19)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPYHVXKEHLZQP-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C/C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B362905.png)

![3-Ethyl 6-methyl 4-[(2-hydroxyethyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B362912.png)
![5-Methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362918.png)


![N-(4-chlorophenyl)-2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}acetamide](/img/structure/B362939.png)
![(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B362941.png)
![Ethyl 7-(3-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362946.png)
![1-(4-fluorophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B362950.png)


![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362970.png)
![2-(Furan-2-ylmethylamino)-3-(furan-2-ylmethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B362971.png)